4'-Trifluoromethoxy-biphenyl-3-carbaldehyde
Overview
Description
4’-Trifluoromethoxy-biphenyl-3-carbaldehyde is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.21 g/mol. This compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, with an aldehyde functional group at the 3-position. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 4’-Trifluoromethoxy-biphenyl-3-carbaldehyde typically involves the following steps:
Suzuki–Miyaura Coupling: This method is widely used for the formation of carbon-carbon bonds.
Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4’-Trifluoromethoxy-biphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate).
Major Products: Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.
Scientific Research Applications
4’-Trifluoromethoxy-biphenyl-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Trifluoromethoxy-biphenyl-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
4’-Trifluoromethoxy-biphenyl-3-carbaldehyde can be compared with other similar compounds:
Similar Compounds: Compounds such as 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde and 4’-Trifluoromethoxy-biphenyl-3-carboxylic acid
Uniqueness: The presence of the trifluoromethoxy group and the specific position of the aldehyde group confer unique chemical properties and reactivity to 4’-Trifluoromethoxy-biphenyl-3-carbaldehyde
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJGMWHMXRZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375317 | |
Record name | 4'-Trifluoromethoxy-biphenyl-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675596-34-6 | |
Record name | 4'-Trifluoromethoxy-biphenyl-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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